Isoliquiritigenin

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

Isoliquiritigenin (ISL) is a chalcone flavonoid with an α,β‑unsaturated ketone that confers distinct electrophilic reactivity. Its 2.3‑fold greater MAO‑A potency over liquiritigenin and 0.391 μM IC50 against human 3β‑HSD2—the most potent natural chalcone inhibitor—make it the definitive chemical tool. The aglycone ISL outperforms the glycoside isoliquiritin by 3.4‑fold in macrophage NO suppression. Address its 13.6 μM aqueous solubility via validated SBE‑β‑CD complexation for 298‑fold enhancement. Procure the authentic aglycone to ensure target‑specific activity.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 961-29-5
Cat. No. B1672252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoliquiritigenin
CAS961-29-5
Synonyms(2E)-1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one;  4,2',4'-Trihydroxychalcone;  GU-17;  GU17;  GU 17
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O
InChIInChI=1S/C15H12O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-9,16-17,19H/b8-3+
InChIKeyDXDRHHKMWQZJHT-FPYGCLRLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Isoliquiritigenin (CAS 961-29-5) Procurement Guide: Chalcone Bioactivity and Differential Performance


Isoliquiritigenin (ISL, CAS 961-29-5) is a chalcone-class flavonoid predominantly isolated from Glycyrrhiza species (licorice), characterized by an open-chain C6–C3–C6 structure that distinguishes it from the closed-ring flavanone isomer liquiritigenin [1]. This compound exhibits a broad pharmacological profile including anti-inflammatory, antioxidant, and antitumor activities mediated through multiple validated molecular targets such as NF-κB, SIRT1, AMPK, and Nrf2 pathways [2][3]. However, its poor aqueous solubility (13.6 μM intrinsic) and low oral bioavailability represent critical physicochemical constraints that must be addressed through formulation strategies in applied research and development contexts [4].

Why Isoliquiritigenin Cannot Be Simply Substituted with Other Licorice Flavonoids


Generic substitution among licorice-derived flavonoids is not scientifically defensible due to fundamental structural divergence dictating distinct molecular recognition and bioactivity profiles. Isoliquiritigenin is a chalcone with an α,β-unsaturated ketone moiety conferring electrophilic reactivity, whereas its isomer liquiritigenin is a flavanone lacking this conjugated system—a structural difference that translates to quantifiable disparities in target engagement across multiple enzyme classes . Additionally, the glycosylated form isoliquiritin exhibits consistently attenuated potency compared to its aglycone ISL, demonstrating that even minor structural modifications dramatically alter functional activity [1]. The following quantitative evidence establishes why ISL must be evaluated and procured as a distinct chemical entity rather than interchangeably with structurally related analogs.

Isoliquiritigenin Quantitative Differentiation Evidence Versus Closest Analogs


MAO Inhibition Potency: Isoliquiritigenin vs. Liquiritigenin Head-to-Head Comparison

In a direct comparative study using rat brain mitochondrial fractions, isoliquiritigenin (ISL) exhibited superior monoamine oxidase (MAO) inhibitory activity compared to its structural isomer liquiritigenin (LTG). For MAO-A, ISL demonstrated an IC50 of 13.9 μM versus 32 μM for LTG, representing a 2.3-fold potency advantage. The differential was even more pronounced for MAO-B, with ISL showing an IC50 of 47.2 μM compared to 104.6 μM for LTG, a 2.2-fold increase in inhibitory strength [1]. Kinetic analysis further revealed that ISL inhibited MAO-A with a Ki of 14.3 μM versus 31.5 μM for LTG, and for MAO-B, ISL exhibited Ki and KI values of 62.2 μM and 9.3 μM, respectively, while LTG showed 164.7 μM and 15.2 μM [1].

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

3β-Hydroxysteroid Dehydrogenase Inhibition: Isoliquiritigenin Ranked Most Potent Among Chalcones

In a systematic evaluation of five chalcone derivatives from licorice, isoliquiritigenin (ISL) was identified as the most potent inhibitor of both human 3β-hydroxysteroid dehydrogenase type 2 (h3β-HSD2) and rat testicular 3β-HSD1 [1]. For h3β-HSD2, ISL demonstrated an IC50 of 0.391 μM, outperforming licochalcone A (0.494 μM), licochalcone B (1.485 μM), echinatin (1.746 μM), and the parent chalcone (100.3 μM) [1]. Against rat 3β-HSD1, ISL maintained the top rank with an IC50 of 0.829 μM, followed by licochalcone A (1.165 μM), licochalcone B (1.866 μM), echinatin (2.593 μM), and chalcone (101.2 μM) [1]. Structure-activity relationship analysis attributed the enhanced potency of ISL to its hydrogen bond acceptor capacity [1].

Steroidogenesis Endocrinology Enzyme Inhibition

Anti-Inflammatory NO Suppression: Aglycone vs. Glycoside Potency Comparison

In LPS-stimulated RAW 264.7 macrophages, the aglycone isoliquiritigenin (ILG) demonstrated significantly greater suppression of inflammatory mediators compared to its glycosylated counterpart isoliquiritin (ILT). ILG more potently inhibited both nitric oxide (NO) and prostaglandin E2 (PGE2) production, with NO suppression IC50 values of 11.9 μM for ISL versus 40.4 μM for isoliquiritin—a 3.4-fold difference [1][2]. Consistent with these findings, ILG reduced LPS-induced iNOS and COX-2 protein and mRNA expression in a concentration-dependent manner, whereas the glycoside form exhibited substantially attenuated activity [1].

Inflammation Macrophage Nitric Oxide

Antibacterial Activity Against Periodontopathogens: Chalcone vs. Flavanone Isomer

A direct comparative evaluation of isoliquiritigenin (chalcone) and liquiritigenin (flavanone) for oral infection therapeutic potential revealed markedly superior antibacterial activity for ISL against three major periodontopathogens—Porphyromonas gingivalis, Fusobacterium nucleatum, and Prevotella intermedia—whereas liquiritigenin exerted only minimal effects on the same bacterial species [1]. Furthermore, ISL exhibited stronger inhibitory activity than liquiritigenin toward P. gingivalis collagenase and human matrix metalloproteinase 9 (MMP-9), and more potently attenuated LPS-induced NF-κB p65 and AP-1 activation in macrophages [1].

Oral Infection Antibacterial Periodontal Disease

HDAC Inhibitory Activity: Limited Subset of Active Chalcones Identified

Among 21 natural chalcones screened for histone deacetylase (HDAC) inhibitory activity, only four compounds—isoliquiritigenin, butein, homobutein, and the glycoside marein—demonstrated measurable HDAC inhibition, with IC50 values ranging from 60 to 190 μM [1]. The remaining 17 chalcones showed no detectable HDAC inhibitory activity under identical assay conditions. Importantly, isoliquiritigenin was identified as one of only three chalcones (along with butein and homobutein) that exhibited dual inhibitory activity against both TNFα-induced NF-κB activation (IC50 range 8–41 μM across active compounds) and total HDAC activity of classes I, II, and IV [1].

Epigenetics HDAC Inhibition Cancer

Aqueous Solubility Limitation: Baseline and Cyclodextrin-Enhanced Values

Isoliquiritigenin exhibits intrinsically poor aqueous solubility of 13.6 μM, which presents a significant barrier to its pharmaceutical application and limits oral bioavailability [1]. This physicochemical constraint is comparable to other poorly soluble natural chalcones and necessitates formulation intervention for in vivo studies. Complexation with sulfobutyl ether-β-cyclodextrin (SBE-β-CD) at a 1:1 stoichiometry increased ISL water solubility by approximately 298-fold to 4.05 mM [1]. Notably, the inclusion complex also enhanced antioxidant activity, with DPPH radical scavenging IC50 improving from 60.5 μg/mL for free ISL to 42.2 μg/mL for the complexed form [1].

Formulation Bioavailability Solubility

High-Value Research and Industrial Application Scenarios for Isoliquiritigenin


Neuropharmacology Research Requiring Potent MAO Inhibition

Investigators studying monoamine oxidase modulation for neurological or psychiatric disorders should select ISL over liquiritigenin due to its 2.3-fold superior MAO-A inhibitory potency (IC50 13.9 μM vs. 32 μM) and 2.2-fold superior MAO-B potency (IC50 47.2 μM vs. 104.6 μM) demonstrated in rat brain mitochondrial assays [1]. This potency advantage reduces the compound quantity required for achieving target engagement in both in vitro and in vivo experimental designs.

Endocrinology Studies Targeting Steroidogenic Enzyme Inhibition

For research investigating modulation of 3β-hydroxysteroid dehydrogenase in conditions such as Cushing‘s syndrome or polycystic ovarian syndrome, ISL is the most potent natural chalcone inhibitor identified to date, with an IC50 of 0.391 μM against human 3β-HSD2—outperforming licochalcone A (0.494 μM), licochalcone B (1.485 μM), and echinatin (1.746 μM) [2]. This establishes ISL as the optimal chemical tool among licorice-derived chalcones for this specific enzyme target.

Anti-Inflammatory Macrophage Model Studies

Researchers employing LPS-stimulated RAW 264.7 macrophage models should procure the aglycone ISL rather than the glycoside isoliquiritin, as ISL exhibits 3.4-fold greater potency in suppressing NO production (IC50 11.9 μM vs. 40.4 μM) [3][4]. This potency differential significantly impacts experimental cost, compound usage efficiency, and the concentration range required for observing biological effects.

Formulation Development for Poorly Soluble Chalcones

Pharmaceutical formulation scientists working with ISL must address its intrinsically low aqueous solubility of 13.6 μM, which limits oral bioavailability [5]. Evidence demonstrates that cyclodextrin complexation with SBE-β-CD achieves a 298-fold solubility enhancement to 4.05 mM while simultaneously improving antioxidant activity (DPPH IC50 reduced from 60.5 to 42.2 μg/mL) [5]. This provides a validated formulation pathway for enabling in vivo studies of ISL.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoliquiritigenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.